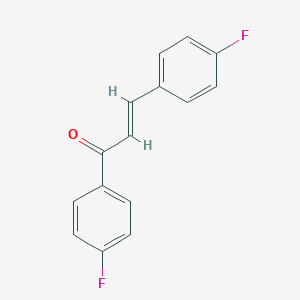

4,4'-Difluorochalcone

Description

The exact mass of the compound 4,4'-Difluorochalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54889. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Difluorochalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Difluorochalcone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBVDMNDUOURGI-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2805-56-3 | |

| Record name | 2805-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Difluorochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-Difluorochalcone: From Discovery to a Versatile Scaffold in Medicinal Chemistry and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4,4'-Difluorochalcone, a halogenated derivative of the chalcone family. We delve into its historical context, synthesis, and characterization, with a focus on the scientific principles underpinning these processes. The guide further explores its significant applications in medicinal chemistry as an anticancer and anti-inflammatory agent, elucidating its mechanisms of action through detailed signaling pathway diagrams. Additionally, we examine its emerging role in materials science, particularly in the development of organic light-emitting diodes (OLEDs). This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and materials science, offering both foundational knowledge and insights into the current state of research and future perspectives for this versatile molecule.

The Chalcone Scaffold and the Impact of Fluorination

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This scaffold is prevalent in numerous natural products and serves as a crucial intermediate in the biosynthesis of flavonoids and isoflavonoids. The inherent chemical reactivity of the enone moiety and the diverse substitution possibilities on the aromatic rings have made chalcones a "privileged structure" in medicinal chemistry, exhibiting a wide array of biological activities.[1]

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties.[2] In drug design, fluorination is a widely employed strategy to enhance metabolic stability by blocking sites of oxidative metabolism, improve bioavailability by increasing lipophilicity, and modulate binding affinity to target proteins through specific electronic interactions. The high electronegativity and small size of fluorine allow it to mimic a hydrogen atom while introducing significant electronic perturbations, making it a valuable tool for medicinal chemists.

4,4'-Difluorochalcone, with fluorine atoms on both aromatic rings, represents a synthetically accessible and biologically potent derivative. This symmetrical substitution pattern has been shown to be advantageous for various biological activities, making it a focal point of research.

Discovery and Historical Context

The synthesis of the core chalcone scaffold dates back to 1881, credited to the pioneering work of Claisen and Schmidt.[2] They developed the base-catalyzed condensation reaction between an aromatic aldehyde and an aromatic ketone, a method now famously known as the Claisen-Schmidt condensation. This reaction remains one of the most efficient and widely used methods for chalcone synthesis.[3]

While a singular, definitive publication marking the "discovery" of 4,4'-Difluorochalcone is not readily apparent in early literature, its synthesis is a logical extension of the classic Claisen-Schmidt reaction. The exploration of fluorinated organic compounds gained significant momentum in the mid-20th century, driven by the quest for novel materials and therapeutic agents. It is highly probable that 4,4'-Difluorochalcone was first synthesized and characterized during this period as part of broader investigations into the properties of fluorinated chalcones. Its continued study and the wealth of literature on its synthesis and applications from the late 20th and early 21st centuries underscore its importance as a versatile chemical entity.

Synthesis and Characterization

Primary Synthetic Route: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing 4,4'-Difluorochalcone is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of 4-fluoroacetophenone and 4-fluorobenzaldehyde.

The reaction mechanism proceeds through the formation of an enolate from 4-fluoroacetophenone in the presence of a base, typically sodium hydroxide or potassium hydroxide. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, 4,4'-Difluorochalcone.

Caption: Synthesis workflow for 4,4'-Difluorochalcone via Claisen-Schmidt condensation.

Detailed Experimental Protocol:

-

Preparation: In a round-bottom flask, dissolve 4-fluoroacetophenone (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in ethanol.

-

Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Reaction: Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4,4'-Difluorochalcone as a crystalline solid.[1]

Physicochemical Properties and Characterization

| Property | Value |

| Molecular Formula | C₁₅H₁₀F₂O |

| Molecular Weight | 244.24 g/mol |

| Appearance | Light yellow to yellow crystalline powder |

| Melting Point | 117-121 °C[4] |

| CAS Number | 2805-56-3[4] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum typically shows two doublets in the aromatic region corresponding to the protons on the fluorinated benzene rings. The vinyl protons (Hα and Hβ) appear as two doublets with a coupling constant (J) of approximately 15.6 Hz, which is characteristic of the (E)-isomer.[1]

-

¹³C NMR: The carbon NMR spectrum will show the characteristic carbonyl carbon peak downfield, along with signals for the aromatic and vinylic carbons. The carbon atoms bonded to fluorine will exhibit C-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band for the conjugated carbonyl group (C=O) around 1662 cm⁻¹, a band for the carbon-carbon double bond (C=C) around 1600 cm⁻¹, and a characteristic band for the carbon-fluorine bond (C-F) around 1220 cm⁻¹.[1]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z 244, corresponding to the molecular weight of 4,4'-Difluorochalcone.[1]

Applications in Medicinal Chemistry and Drug Development

4,4'-Difluorochalcone serves as a versatile precursor for the synthesis of various biologically active molecules and also exhibits significant therapeutic potential itself.[4]

Anticancer Activity

Fluorinated chalcones, including 4,4'-Difluorochalcone, have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[5][6]

Mechanism of Action 1: Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. They are dynamic polymers of α- and β-tubulin heterodimers. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[7]

4,4'-Difluorochalcone and its derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[5][8] This binding prevents the proper formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[5][8]

Caption: Anti-inflammatory mechanism via inhibition of NF-κB and JNK pathways.

Other Biological Activities

In addition to its anticancer and anti-inflammatory properties, 4,4'-Difluorochalcone and its derivatives have been reported to possess antimicrobial and antioxidant activities, further highlighting their potential as versatile therapeutic agents. [1][2]

Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

The unique electronic and photophysical properties of chalcones make them attractive candidates for applications in materials science, particularly in the field of organic electronics. [4]

The Role of Organic Molecules in OLEDs

An OLED is a solid-state lighting device comprising a series of thin organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate through the organic layers and recombine in the emissive layer to form excitons, which then release their energy as light. The emissive layer often consists of a host material doped with an emissive guest (dopant).

4,4'-Difluorochalcone in OLEDs

Chalcones, with their extended π-conjugated system, can be designed to exhibit desirable photoluminescent properties. The introduction of fluorine atoms in 4,4'-Difluorochalcone can influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in OLEDs.

Derivatives of 4,4'-Difluorochalcone can be utilized as:

-

Emissive materials (dopants): When doped into a suitable host, they can emit light of a specific color.

-

Host materials: Their wide bandgap and suitable energy levels can facilitate efficient energy transfer to guest emitters. [4] The development of chalcone-based materials for OLEDs is an active area of research, with the potential to create efficient and stable devices. [4][9][10]

Caption: Representative structure of an OLED incorporating a chalcone-based material.

Summary and Future Perspectives

4,4'-Difluorochalcone is a molecule of significant interest, bridging the fields of medicinal chemistry and materials science. Its straightforward synthesis via the Claisen-Schmidt condensation, coupled with the beneficial effects of fluorine substitution, makes it an attractive scaffold for further development.

In the realm of drug discovery, its potent anticancer and anti-inflammatory activities, mediated through well-defined molecular mechanisms such as tubulin polymerization inhibition and modulation of NF-κB and JNK signaling, provide a strong rationale for the design of novel therapeutics. Future research will likely focus on optimizing its structure to enhance potency and selectivity, as well as on in vivo studies to validate its therapeutic efficacy.

In materials science, the exploration of 4,4'-Difluorochalcone and its derivatives for OLED applications is still in its early stages but holds considerable promise. Fine-tuning its electronic and photophysical properties through molecular design could lead to the development of highly efficient and stable materials for next-generation displays and lighting.

The continued interdisciplinary investigation of 4,4'-Difluorochalcone is expected to unlock its full potential, leading to new innovations in both human health and technology.

References

-

Badiadka Narayana et al. (2012). Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. Der Pharma Chemica, 4(4):1445-1457. [Link]

-

Samshuddin, S. et al. (2012). Synthesis, characterization and biological evaluation of functionalized derivatives of versatile synthon 4,4'-difluoro chalcone. ResearchGate. [Link]

-

Li, et al. (2018). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. PMC. [Link]

-

Abdellatif, K. R. A. et al. (2015). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. [Link]

-

Kaur, R. et al. (2016). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. PMC. [Link]

-

Zhang, D. et al. (2022). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. PMC. [Link]

-

Wang, Y. et al. (2023). Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy. PubMed. [Link]

-

Nakamura, C. et al. (2002). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. PubMed. [Link]

-

Abdellatif, K. R. A. et al. (2015). Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. ResearchGate. [Link]

-

De Martino, A. et al. (2016). Antivascular and antitumor properties of the tubulin-binding chalcone TUB091. PMC. [Link]

-

Zhang, D. et al. (2022). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Publishing. [Link]

-

Yadav, B. et al. (2011). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. PMC. [Link]

-

Wang, Y. et al. (2023). Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy. ResearchGate. [Link]

-

Gan, Z. et al. (2022). Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety. Frontiers. [Link]

- Google Patents. (2020). Organic Light Emitting Diode.

-

Gohil, J. & Patel, N. (2011). Synthesis of 4,4'-dihydroxy chalcone. ResearchGate. [Link]

-

D'Acquisto, F. et al. (2011). The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition. PubMed. [Link]

-

Sahu, N. K. et al. (2012). Chalcone: A Privileged Structure in Medicinal Chemistry. PMC. [Link]

-

Mitchell, S. et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PMC. [Link]

-

Rissler, J. et al. (2009). (Color online) Characteristics of organic light emitting diodes... ResearchGate. [Link]

-

Saikia, D. & Sarma, R. (2018). Performance improvement of organic light emitting diode using 4,4 -N,N -dicarbazole-biphenyl (CBP) layer over fluorine-doped tin. Indian Academy of Sciences. [Link]

-

Day, C. S. et al. (2021). Organic Semiconductors Derived from Dinaphtho-Fused s -Indacenes: How Molecular Structure and Film Morphology Influence Thin-Film Transistor Performance. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antivascular and antitumor properties of the tubulin-binding chalcone TUB091 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide to the Synthesis of 4,4'-Difluorochalcone via Claisen-Schmidt Condensation

Foreword: The Strategic Importance of Fluorinated Chalcones

In the landscape of modern drug discovery and materials science, the chalcone scaffold stands out as a "privileged structure"[1]. This simple α,β-unsaturated ketone framework, consisting of two aromatic rings linked by a three-carbon bridge, is a cornerstone in the biosynthesis of flavonoids and isoflavonoids[2][3]. Its true power, however, lies in its synthetic accessibility and the profound impact of substituent modulation on its biological and photophysical properties.

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical characteristics, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability[4]. This guide focuses on the synthesis of 4,4'-Difluorochalcone, a compound where the introduction of fluorine on both aromatic rings unlocks a wide spectrum of applications, from anticancer and anti-inflammatory agents to advanced materials for organic electronics[5][6].

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the synthesis of 4,4'-Difluorochalcone through the robust and efficient Claisen-Schmidt condensation. Beyond a mere recitation of steps, this guide delves into the causality behind the experimental choices, ensuring a deep and practical understanding of the synthesis.

The Claisen-Schmidt Condensation: A Mechanistic Perspective

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation, specifically a type of crossed aldol condensation[7]. It involves the reaction between an aromatic aldehyde lacking α-hydrogens and a ketone possessing at least one α-hydrogen, in the presence of a base or acid catalyst[7][8]. The selectivity of the reaction is driven by the fact that the aromatic aldehyde cannot enolize, thus serving exclusively as the electrophile[7].

The base-catalyzed mechanism, which is most commonly employed for this synthesis, proceeds through the following key steps:

-

Enolate Formation: A hydroxide ion (from NaOH or KOH) abstracts an acidic α-hydrogen from the 4'-fluoroacetophenone to form a resonance-stabilized enolate. This is the rate-determining step.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the 4-fluorobenzaldehyde.

-

Aldol Addition: A β-hydroxy ketone intermediate (an aldol) is formed.

-

Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone, 4,4'-Difluorochalcone.

Caption: Base-catalyzed Claisen-Schmidt reaction mechanism.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful execution and monitoring at each stage ensure a high probability of success. The causality behind each choice of reagent, solvent, and condition is explained to provide a deeper understanding.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Considerations |

| 4'-Fluoroacetophenone | 138.14 | 403-42-9 | Purity ≥98%. Liquid at room temperature. Ensure it is free of acidic impurities. |

| 4-Fluorobenzaldehyde | 124.11 | 459-57-4 | Purity ≥98%. Can oxidize to 4-fluorobenzoic acid upon prolonged exposure to air. Use from a freshly opened bottle. |

| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | Use pellets or a freshly prepared aqueous solution. Highly hygroscopic. |

| Ethanol (95% or Absolute) | 46.07 | 64-17-5 | Acts as the reaction solvent. 95% is often sufficient and more economical. |

| Deionized Water | 18.02 | 7732-18-5 | Used for work-up and washing. |

| Hydrochloric Acid (HCl), dilute | 36.46 | 7647-01-0 | Used to neutralize the reaction mixture. A 10% aqueous solution is typically used. |

| Ethyl Acetate & Hexane | - | - | For Thin Layer Chromatography (TLC). |

Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Magnetic stirrer and stir bar

-

Beaker (500 mL)

-

Büchner funnel and vacuum filtration apparatus

-

TLC plates (silica gel) and developing chamber

-

Melting point apparatus

-

Standard laboratory glassware

Step-by-Step Synthesis Protocol

Step 1: Reactant Preparation (Justification: Proper dissolution is key for a homogeneous reaction)

-

In a 250 mL round-bottom flask, dissolve 4'-fluoroacetophenone (e.g., 0.01 mol, 1.38 g) and 4-fluorobenzaldehyde (e.g., 0.01 mol, 1.24 g) in 20-30 mL of ethanol.

-

Stir the mixture at room temperature using a magnetic stirrer until all solids are completely dissolved.

Step 2: Catalyst Addition (Justification: Slow addition controls the exothermic reaction and prevents side reactions)

-

Prepare a 40-50% aqueous solution of sodium hydroxide.

-

To the stirred ethanolic solution of the reactants, add the NaOH solution (e.g., 2-3 mL) dropwise at room temperature. A color change to yellow or orange and the formation of a precipitate are typically observed, indicating the initiation of the reaction[9].

Step 3: Reaction (Justification: Room temperature is often sufficient, and prolonged stirring ensures high conversion)

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). Spot the starting materials and the reaction mixture. The reaction is complete when the starting material spots have disappeared, and a new, less polar spot corresponding to the chalcone is prominent. This typically takes 4-8 hours[9][10].

Step 4: Work-up and Isolation (Justification: Precipitation in ice-cold water ensures maximum recovery of the crude product)

-

Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 200 mL of ice-cold water.

-

Stir the mixture for 15-20 minutes. The crude 4,4'-Difluorochalcone will precipitate as a solid.

-

Neutralize the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 7. This step is crucial to remove any unreacted base.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

Step 5: Purification (Justification: Recrystallization is an effective method for purifying solid organic compounds)

-

The crude solid can be purified by recrystallization from a suitable solvent, typically ethanol[11].

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.

Caption: Experimental workflow for the synthesis of 4,4'-Difluorochalcone.

Product Characterization: Verifying Success

Thorough characterization of the final product is essential to confirm its identity and purity.

Physical Properties

| Property | Expected Value | Source(s) |

| Molecular Formula | C₁₅H₁₀F₂O | [5] |

| Molecular Weight | 244.24 g/mol | [5] |

| Appearance | Light yellow to yellow powder or crystals | [5] |

| Melting Point | 117 - 121 °C | [5] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For 4,4'-Difluorochalcone, the key signals are the two doublets for the vinylic protons (H-α and H-β) with a large coupling constant (J ≈ 15-16 Hz), which is characteristic of a trans-alkene[12]. The aromatic protons will appear as multiplets in the downfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon (typically δ > 180 ppm), the two vinylic carbons, and the aromatic carbons. The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling)[13][14].

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify functional groups. Key absorption bands for 4,4'-Difluorochalcone include:

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. For 4,4'-Difluorochalcone, the molecular ion peak (M⁺) should be observed at m/z = 244[13].

Safety and Handling

-

4'-Fluoroacetophenone: Handle in a well-ventilated area. Wear protective gloves, clothing, and eye protection.

-

4-Fluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Keep away from heat, sparks, and open flames. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE)[5].

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, wearing appropriate PPE.

-

General Precautions: All synthetic procedures should be carried out in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion and Future Outlook

The Claisen-Schmidt condensation offers a reliable, efficient, and scalable method for the synthesis of 4,4'-Difluorochalcone. By understanding the underlying mechanism and the rationale behind the experimental design, researchers can consistently achieve high yields of this valuable compound. The versatility of 4,4'-Difluorochalcone as a building block in the development of novel pharmaceuticals and advanced materials ensures its continued importance in scientific research[5][6]. Future research may focus on developing even more environmentally friendly synthetic routes, such as solvent-free or microwave-assisted methods, to further enhance the green credentials of this important synthesis[7].

References

- BenchChem. (2025). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions.

-

PubChem. (n.d.). 4,4'-Difluorochalcone. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a.

- BenchChem. (2025). Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones.

- Samshuddin, S., Narayana, B., Sarojini, B. K., Yathirajan, H. S., & Raghavendra, R. (2012). Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. Der Pharma Chemica, 4(4), 1445-1457.

- ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation.

-

The Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Chalcone Derivatives from 4'-Chloro-2',6'-difluoroacetophenone.

-

ACS Publications. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved from [Link]

- BenchChem. (2025). The Effect of Temperature on Chalcone Synthesis: A Technical Support Center.

- BenchChem. (2025). experimental protocol for chalcone synthesis and characterization.

-

PubMed. (1989). 1H and 13C NMR spectra of 4,4'-substituted chalcones. Retrieved from [Link]

-

YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]

- ResearchGate. (n.d.). (a) 1 H-NMR; (b) 13 C-NMR spectra of chalcone 1 (CDCl 3 ).

- ResearchGate. (n.d.). FTIR with 64 scans, 4 cm -1 resolution and 400-4000 cm -1 range (A) and....

-

JETIR.org. (2020). SYNTHESIS OF CHALCONES. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of chalcones using NaOH.

- ResearchGate. (n.d.). Overlapping of FTIR spectra of chalcone and reactants.

- ResearchGate. (2025, August 6). 1H and13C NMR spectra of 4,4′-substituted chalcones.

- BenchChem. (2025). Synthesis of Chalcones Using 4-Fluorobenzaldehyde: Application Notes and Protocols for Researchers.

- ResearchGate. (2022, October 17). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives.

-

Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Retrieved from [Link]

-

PubMed Central. (2015). Chalcone: A Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (2009). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.

- Google Patents. (2016). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.

- ResearchGate. (n.d.). Synthesis, crystal structure and ATR-FTIR, FT-Raman and UV-Vis spectroscopic analysis of dihydrochalcone (3R)-3-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyphenyl)propan-1-one.

Sources

- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jetir.org [jetir.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 4,4'-Difluorochalcone | C15H10F2O | CID 5286094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. basjsci.edu.iq [basjsci.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,4'-Difluorochalcone: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of the chemical and physical properties of 4,4'-Difluorochalcone, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core characteristics, synthesis, reactivity, and diverse applications of this fluorinated chalcone.

Molecular Structure and Chemical Identity

4,4'-Difluorochalcone, with the systematic IUPAC name (E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one, is a diarylpropenone featuring two fluorophenyl rings linked by an α,β-unsaturated carbonyl system.[1][2] The presence of fluorine atoms and the conjugated enone moiety are pivotal to its unique electronic properties, reactivity, and biological activity.[1][3]

The key structural features include a trans-configuration at the olefinic double bond, a 4-fluorophenyl group attached to the carbonyl carbon, and another 4-fluorophenyl group at the β-carbon of the enone system.[1] This arrangement makes the β-carbon electrophilic and susceptible to Michael addition reactions.[1]

Below is a diagram illustrating the fundamental synthesis of 4,4'-Difluorochalcone via the Claisen-Schmidt condensation.

Caption: Synthesis of 4,4'-Difluorochalcone via Claisen-Schmidt condensation.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 4,4'-Difluorochalcone is essential for its handling, characterization, and application.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀F₂O | [1][2][4] |

| Molecular Weight | 244.24 g/mol | [1][2][4] |

| Appearance | Light yellow to yellow crystalline solid | [1][4] |

| Melting Point | 117-121 °C | [1][4][5] |

| Boiling Point | 356.6 °C at 760 mmHg | [1][5] |

| Density | 1.232 g/cm³ | [1][5] |

| CAS Registry Numbers | 2805-56-3, 102692-35-3 | [1][2] |

Synthesis and Purification

The most prevalent and straightforward method for synthesizing 4,4'-Difluorochalcone is the Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation between 4'-fluoroacetophenone and 4-fluorobenzaldehyde.[1]

Experimental Protocol: Synthesis of 4,4'-Difluorochalcone

-

Reaction Setup: To a solution of 4'-fluoroacetophenone (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in ethanol, add a catalytic amount of a base such as sodium hydroxide or potassium hydroxide.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

-

Isolation: The precipitated solid product is collected by filtration, washed with water until the filtrate is neutral, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4,4'-Difluorochalcone as a crystalline solid.[3]

Spectroscopic Characterization

Spectroscopic techniques are crucial for the structural elucidation and confirmation of 4,4'-Difluorochalcone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of chalcones is characterized by two doublets in the olefinic region with a large coupling constant (J ≈ 15 Hz), indicative of a trans (E) configuration.[6] The aromatic protons typically appear as multiplets in the downfield region.[3] For 4,4'-Difluorochalcone, signals for the α- and β-protons of the enone system are observed as doublets, and the aromatic protons show characteristic splitting patterns due to fluorine coupling.[3]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the α and β carbons of the double bond, and the aromatic carbons. The carbon atoms bonded to fluorine will exhibit C-F coupling.[6]

Infrared (IR) Spectroscopy

The IR spectrum of 4,4'-Difluorochalcone displays characteristic absorption bands for the C=O stretching of the α,β-unsaturated ketone, the C=C stretching of the double bond, and the C-F stretching of the fluorophenyl groups.[3]

| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) |

| C=O (Ketone) | ~1662 |

| C=C (Alkene) | ~1600 |

| C-F (Aromatic) | ~1220 |

Data derived from a representative synthesis.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 4,4'-Difluorochalcone will show a molecular ion peak (M+) corresponding to its molecular weight.[3]

Caption: Workflow from synthesis to spectroscopic characterization.

Reactivity and Synthetic Utility

4,4'-Difluorochalcone serves as a versatile synthon for the preparation of various heterocyclic compounds of medicinal importance.[3] The electrophilic β-carbon of the enone system readily participates in Michael addition reactions, and the carbonyl group can undergo condensation reactions.

This reactivity allows for the synthesis of:

-

Pyrazoles: By reaction with hydrazine derivatives.[3]

-

Benzodiazepines: Through condensation with o-phenylenediamine.[3]

-

Other heterocyclic systems by reacting with reagents like urea, thiourea, and malononitrile.[3]

The introduction of fluorine atoms can significantly alter the physicochemical properties of the resulting molecules, often leading to enhanced biological efficacy and metabolic stability.[3]

Applications in Research and Development

The unique structural and electronic properties of 4,4'-Difluorochalcone have led to its investigation in several fields.

Medicinal Chemistry and Drug Discovery

Chalcones, in general, are known to exhibit a wide range of biological activities. The fluorine substituents in 4,4'-Difluorochalcone can further modulate these properties. Research has shown that fluorinated chalcones and their derivatives possess:

-

Antimicrobial and Antioxidant Properties: Many synthesized derivatives show significant antimicrobial and DPPH radical scavenging activity.[3]

-

Anti-inflammatory and Analgesic Effects: Studies on related fluorinated chalcones have demonstrated potent anti-inflammatory and analgesic activities.[7]

-

Anticancer Potential: Fluorinated chalcones have been investigated as potential anticancer agents, with some derivatives showing significant anti-proliferative activity against various cancer cell lines.[8][9] The introduction of a fluorine atom can enhance the binding affinity to target proteins.[10]

Materials Science

The extended π-conjugated system and the presence of fluorine atoms make 4,4'-Difluorochalcone and its derivatives attractive for applications in materials science.[4] These include:

-

Organic Light-Emitting Diodes (OLEDs): Its electronic properties are valuable for the development of materials used in OLEDs.[4]

-

Fluorescent Probes: The chalcone scaffold can be utilized in the design of fluorescent probes for bioimaging applications.[4]

Safety and Handling

4,4'-Difluorochalcone is classified as causing skin and serious eye irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored at room temperature.[4]

Conclusion

4,4'-Difluorochalcone is a synthetically accessible and highly versatile molecule with a rich chemical profile. Its unique combination of a reactive enone system and fluorine substituents makes it a valuable building block in the synthesis of diverse heterocyclic compounds with promising applications in drug discovery and materials science. Further exploration of its structure-activity relationships and the development of novel derivatives are likely to uncover even greater potential for this remarkable compound.

References

-

Narayana, B., et al. (2012). Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. Der Pharma Chemica, 4(4), 1445-1457. Retrieved from [Link]

-

4,4'-Difluorochalcone | C15H10F2O | CID 5286094 - PubChem. (n.d.). Retrieved from [Link]

-

Abdel-Aziz, M., et al. (2017). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3469. Retrieved from [Link]

-

Ono, K., et al. (1997). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Chemical & Pharmaceutical Bulletin, 45(10), 1669-1672. Retrieved from [Link]

-

Burmaoglu, S., et al. (2016). Synthesis and anti-proliferative activity of fluoro-substituted chalcones. Bioorganic & Medicinal Chemistry Letters, 26(13), 3172-3176. Retrieved from [Link]

-

Hayamizu, K., et al. (1991). 1H and13C NMR spectra of 4,4′-substituted chalcones. Magnetic Resonance in Chemistry, 29(10), 934-941. Retrieved from [Link]

-

Wang, Y., et al. (2019). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. European Journal of Medicinal Chemistry, 183, 111718. Retrieved from [Link]

Sources

- 1. 4,4'-Difluorochalcone (2805-56-3) for sale [vulcanchem.com]

- 2. 4,4'-Difluorochalcone | C15H10F2O | CID 5286094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2805-56-3 CAS MSDS (4,4'-DIFLUOROCHALCONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-proliferative activity of fluoro-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,4'-Difluorochalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 4,4'-Difluorochalcone

Chalcones, belonging to the flavonoid family, are characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. This versatile scaffold is a precursor in the biosynthesis of flavonoids and is associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The strategic placement of fluorine atoms on the phenyl rings of the chalcone backbone, as in 4,4'-Difluorochalcone, can profoundly influence its electronic distribution, lipophilicity, and metabolic stability, often leading to enhanced biological activity.[2]

Beyond its pharmaceutical potential, 4,4'-Difluorochalcone is also explored in materials science. Its conjugated π-system and the presence of electronegative fluorine atoms make it a candidate for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1] The crystal packing and intermolecular interactions play a crucial role in determining the bulk properties of the material, such as charge transport and photophysical behavior. Therefore, a detailed crystal structure analysis is indispensable for understanding and predicting the structure-property relationships of this compound.

Experimental Methodology: From Synthesis to Structure Determination

The elucidation of the crystal structure of 4,4'-Difluorochalcone involves a multi-step process, beginning with its chemical synthesis and culminating in X-ray diffraction analysis.

Synthesis and Crystallization

The most common and efficient method for synthesizing 4,4'-Difluorochalcone is the Claisen-Schmidt condensation.[3] This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

Protocol for the Synthesis of 4,4'-Difluorochalcone:

-

Reactant Preparation: Dissolve equimolar amounts of 4-fluoroacetophenone and 4-fluorobenzaldehyde in a suitable solvent, typically ethanol or methanol.

-

Base Addition: To the stirred solution, add a catalytic amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature or under cooling.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for several hours.

-

Isolation: Upon completion, the reaction mixture is poured into cold water or acidified to precipitate the crude product.

-

Purification and Crystallization: The crude 4,4'-Difluorochalcone is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol or acetone, to yield single crystals suitable for X-ray diffraction. Slow evaporation of the solvent is often employed to obtain high-quality crystals.[4]

Experimental Workflow for Synthesis and Crystallization:

Caption: Workflow for the synthesis and crystallization of 4,4'-Difluorochalcone.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline solid.

SC-XRD Data Collection and Structure Refinement Protocol:

-

Crystal Mounting: A suitable single crystal of 4,4'-Difluorochalcone is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. Direct methods or Patterson methods are commonly used for this purpose.

-

Structure Refinement: The initial structural model is refined using least-squares methods to obtain the best fit between the observed and calculated diffraction intensities. This process yields precise atomic coordinates, bond lengths, bond angles, and other structural parameters.

Results and Discussion: The Molecular and Crystal Structure

Based on the analysis of closely related fluorinated chalcone crystal structures, the following features are anticipated for 4,4'-Difluorochalcone.

Molecular Conformation

The 4,4'-Difluorochalcone molecule is expected to adopt a largely planar conformation, which is characteristic of the chalcone scaffold.[4] The central enone bridge (C=C-C=O) provides conformational rigidity. The molecule will likely exist in the trans configuration with respect to the C=C double bond, which is the more thermodynamically stable isomer.[4]

The two 4-fluorophenyl rings are not expected to be perfectly coplanar. A slight dihedral angle between the planes of the two rings is anticipated, arising from steric hindrance and crystal packing forces. In a similar structure, (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, the dihedral angle between the ring planes is 8.49 (13)°.[5]

Molecular Structure of 4,4'-Difluorochalcone:

Caption: Predicted molecular structure of 4,4'-Difluorochalcone.

Bond Lengths and Angles

The bond lengths and angles within the 4,4'-Difluorochalcone molecule are expected to be within the normal ranges for similar organic compounds. The C=O and C=C double bonds will exhibit shorter bond lengths compared to the C-C single bonds. The presence of the electronegative fluorine atoms may slightly shorten the C-F bonds and influence the geometry of the phenyl rings.

Table 1: Predicted Key Bond Lengths and Angles for 4,4'-Difluorochalcone (based on related structures)

| Parameter | Expected Value |

| C=O Bond Length | ~1.22 Å |

| C=C Bond Length | ~1.34 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (phenyl) | ~1.39 Å |

| C-C (bridge) | ~1.45 - 1.48 Å |

| C-C=O Angle | ~120° |

| C=C-C Angle | ~122° |

Note: These values are estimations based on crystallographic data of similar fluorinated chalcones.[5]

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For 4,4'-Difluorochalcone, several types of intermolecular interactions are anticipated to play a crucial role in the crystal packing.

-

C-H···O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor, and weak C-H···O hydrogen bonds involving aromatic and vinylic C-H groups are expected to be a significant feature in the crystal packing, often forming dimers or chains.[4][5]

-

C-H···F Hydrogen Bonds: The fluorine atoms can act as weak hydrogen bond acceptors, leading to the formation of C-H···F interactions. These interactions, though weaker than conventional hydrogen bonds, can contribute significantly to the overall stability of the crystal structure.[4][5]

-

π-π Stacking Interactions: The planar fluorophenyl rings are likely to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are crucial in stabilizing the layered structures commonly observed in the crystals of aromatic compounds.[4]

Crystal Packing Diagram:

Caption: Schematic of potential crystal packing in 4,4'-Difluorochalcone.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. For 4,4'-Difluorochalcone, this analysis would likely reveal distinct red spots on the dnorm surface corresponding to the C-H···O and C-H···F hydrogen bonds. The two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[4][6][7]

Conclusion and Future Perspectives

The crystal structure analysis of 4,4'-Difluorochalcone, though inferred from closely related compounds, provides valuable insights into its molecular conformation and the supramolecular architecture of its solid state. The predicted planar structure, stabilized by an extensive network of C-H···O, C-H···F, and π-π interactions, is crucial for understanding its chemical reactivity, biological activity, and material properties.

The definitive elucidation of the crystal structure of 4,4'-Difluorochalcone through single-crystal X-ray diffraction remains a key objective for future research. Such data would not only validate the predictions made in this guide but also provide a precise empirical basis for computational modeling and the rational design of new chalcone-based therapeutic agents and functional materials. The interplay of weak intermolecular forces, particularly those involving fluorine, continues to be a rich area of investigation in crystal engineering and supramolecular chemistry.

References

- Aneja, B., et al. (2018). Recent developments in the synthesis of chalcone derivatives and their biological activities. Organic & Biomolecular Chemistry, 16(43), 7848-7877.

- Narayana, B., et al. (2012). Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. Der Pharma Chemica, 4(4), 1437-1447.

-

Fun, H.-K., et al. (2018). Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1668–1672. Available at: [Link]

-

Custodio, J. M. F., et al. (2017). Conformation analysis of a novel fluorinated chalcone. Journal of Molecular Modeling, 23(4), 123. Available at: [Link]

-

Kim, J. Y., et al. (2020). Synthesis, Crystal Structure, Hirshfeld Surface Analysis and Docking Studies of a Novel Flavone–Chalcone Hybrid Compound Demonstrating Anticancer Effects by Generating ROS through Glutathione Depletion. Molecules, 25(23), 5726. Available at: [Link]

-

Dutkiewicz, G., et al. (2010). (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1429. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 4,4'-Difluorochalcone (2805-56-3) for sale [vulcanchem.com]

- 4. Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility Profile of 4,4'-Difluorochalcone

Prepared by: Gemini, Senior Application Scientist

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4,4'-Difluorochalcone (CAS No: 2805-56-3), a fluorinated chalcone derivative of significant interest in pharmaceutical and materials science research.[1] While direct quantitative solubility data for 4,4'-Difluorochalcone is not extensively documented in publicly available literature, this guide synthesizes foundational solubility principles, qualitative observations from synthetic chemistry, and a detailed analysis of a structurally analogous compound, 4,4'-difluorobenzophenone, to provide a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of 4,4'-Difluorochalcone is provided to empower researchers to generate precise data for their specific applications.

Introduction: The Significance of Solubility in the Application of 4,4'-Difluorochalcone

4,4'-Difluorochalcone is a versatile synthetic compound featuring two fluorophenyl groups linked by an α,β-unsaturated carbonyl system.[2] The incorporation of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often enhancing metabolic stability, binding affinity, and bioavailability, making fluorinated compounds like this chalcone attractive candidates for drug discovery.[3] Its utility extends to materials science, where it serves as a building block for advanced polymers and as a component in organic electronics.[1]

Understanding the solubility of 4,4'-Difluorochalcone is a critical prerequisite for its successful application. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and it is a key determinant of a compound's behavior in biological systems and material composites. This guide aims to provide a deep understanding of the factors governing the solubility of 4,4'-Difluorochalcone and to equip researchers with the tools to assess its solubility in various solvent systems.

Physicochemical Properties of 4,4'-Difluorochalcone

A foundational understanding of a compound's physicochemical properties is essential for interpreting its solubility.

| Property | Value | Source(s) |

| Chemical Name | (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one | [2] |

| CAS Number | 2805-56-3 | [1] |

| Molecular Formula | C₁₅H₁₀F₂O | [2] |

| Molecular Weight | 244.24 g/mol | [1] |

| Appearance | Light yellow to yellow crystalline powder | [1] |

| Melting Point | 117 - 121 °C | [1] |

Qualitative Solubility Profile of 4,4'-Difluorochalcone

Based on its chemical structure and documented use in organic synthesis, a qualitative assessment of 4,4'-Difluorochalcone's solubility can be made.

-

General Principle: The fundamental principle of "like dissolves like" is paramount. The two fluorophenyl rings and the overall carbon backbone lend the molecule a significant non-polar character. The carbonyl group and the fluorine atoms introduce some polarity.

-

Non-Polar Solvents: It is expected to be soluble in many common organic solvents. Dichloromethane and chloroform are often used for chalcones.[4]

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) are likely to be effective at dissolving 4,4'-Difluorochalcone due to a balance of polarity.

-

Polar Protic Solvents:

-

Alcohols: Synthesis procedures for 4,4'-Difluorochalcone frequently employ ethanol for recrystallization.[3] This indicates that it is soluble in hot ethanol and less soluble in cold ethanol, a property that is exploited for purification.

-

Water: Chalcones are generally insoluble in water due to their hydrophobic nature, and 4,4'-Difluorochalcone is expected to follow this trend.[5]

-

-

High-Polarity Solvents: Dimethyl sulfoxide (DMSO) is often used as a solvent for preparing stock solutions of chalcones for biological assays, indicating good solubility in this solvent.[3]

Case Study: Solubility of the Structurally Analogous 4,4'-Difluorobenzophenone

Given the scarcity of quantitative data for 4,4'-Difluorochalcone, a detailed examination of its close structural analog, 4,4'-difluorobenzophenone, provides invaluable insight. The primary structural difference is the absence of the α,β-unsaturated double bond in the benzophenone. A comprehensive study by Wang et al. (2020) provides a wealth of data on the solubility of 4,4'-difluorobenzophenone in various organic solvents at temperatures ranging from 293.15 K to 333.15 K.[4]

Quantitative Solubility Data for 4,4'-Difluorobenzophenone

The following table summarizes the mole fraction solubility (x) of 4,4'-difluorobenzophenone at two representative temperatures.

| Solvent | Mole Fraction (x) at 298.15 K (25 °C) | Mole Fraction (x) at 313.15 K (40 °C) |

| Methanol | 0.0351 | 0.0633 |

| Ethanol | 0.0453 | 0.0831 |

| n-Propanol | 0.0543 | 0.1012 |

| Isopropanol | 0.0468 | 0.0886 |

| n-Butanol | 0.0631 | 0.1203 |

| Isobutanol | 0.0583 | 0.1121 |

| Methyl Acetate | 0.1585 | 0.2543 |

| Ethyl Acetate | 0.1667 | 0.2647 |

| Acetone | 0.2335 | 0.3533 |

| Acetonitrile | 0.0933 | 0.1522 |

Data extracted from Wang, B., et al. (2020).[4]

Interpretation for 4,4'-Difluorochalcone: It is reasonable to predict that 4,4'-Difluorochalcone will exhibit a similar trend in solubility, with higher solubility in acetone and acetate esters, and moderate solubility in alcohols. The solubility is expected to increase with temperature.

Thermodynamic Analysis of Dissolution

The study on 4,4'-difluorobenzophenone also calculated the thermodynamic parameters of dissolution using the van't Hoff equation.[4] The positive enthalpy of dissolution (ΔH°sol) in all tested solvents indicates that the dissolution process is endothermic, which is consistent with the observed increase in solubility with temperature. The positive Gibbs free energy of dissolution (ΔG°sol) and entropy of dissolution (ΔS°sol) suggest that the dissolution process is entropy-driven.[4] A similar thermodynamic profile can be anticipated for 4,4'-Difluorochalcone.

Experimental Protocol: Gravimetric Determination of Solubility

To obtain precise solubility data for 4,4'-Difluorochalcone, the gravimetric method is a reliable and well-established technique.[4]

Materials and Equipment

-

4,4'-Difluorochalcone (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control (±0.1 °C)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe with a solvent-resistant filter (e.g., PTFE, 0.45 µm)

-

Pre-weighed glass petri dishes or evaporation dishes

-

Drying oven or vacuum oven

-

Desiccator

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 4,4'-Difluorochalcone to a known mass of the chosen solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in the thermostatic bath set to the desired temperature. Stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, stop the stirring and allow the solid particles to settle for at least 2 hours at the constant experimental temperature.

-

Sample Withdrawal: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated syringe fitted with a filter to avoid transferring any solid particles.

-

Mass Determination of the Saturated Solution: Dispense the filtered saturated solution into a pre-weighed evaporation dish and record the total mass.

-

Solvent Evaporation: Place the dish in an oven at a temperature below the boiling point of the solvent and the melting point of 4,4'-Difluorochalcone to evaporate the solvent completely. A vacuum oven can be used for more efficient and gentle drying.

-

Mass Determination of the Solute: Once all the solvent has evaporated and a constant mass is achieved, cool the dish in a desiccator and weigh it. The mass of the dissolved 4,4'-Difluorochalcone is the final mass of the dish minus the initial mass of the empty dish.

-

Calculation: The solubility can be expressed in various units, such as grams of solute per 100 g of solvent, or converted to mole fraction.

Experimental Workflow Diagram

Caption: Workflow for Gravimetric Solubility Determination.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond trial-and-error solvent selection, Hansen Solubility Parameters (HSP) provide a powerful predictive tool.[6] The principle is that "like dissolves like," where "like" is quantified by three parameters that describe the cohesive energy of a substance:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be visualized as coordinates in a 3D "Hansen space." The distance (Ra) between the coordinates of a solute (like 4,4'-Difluorochalcone) and a solvent is a measure of their affinity. A smaller distance implies a higher likelihood of dissolution.

Predicting Solubility with HSP

The distance (Ra) in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

While the specific HSP values for 4,4'-Difluorochalcone are not published, the study on 4,4'-difluorobenzophenone demonstrated a strong correlation between its solubility and the HSP of the solvents.[4] This suggests that determining the HSP for 4,4'-Difluorochalcone through experimental methods would be a valuable endeavor for formulation scientists.

Visualizing Hansen Space

Caption: Hansen space representation of solute-solvent interaction.

Conclusion and Future Work

This technical guide has established a comprehensive framework for understanding and determining the solubility of 4,4'-Difluorochalcone. While direct quantitative data is sparse, qualitative analysis and a detailed case study of the structurally similar 4,4'-difluorobenzophenone provide strong predictive power. The provided experimental protocol offers a clear pathway for researchers to generate precise solubility data tailored to their specific needs.

For future work, the experimental determination of the solubility of 4,4'-Difluorochalcone in a wide range of solvents and at various temperatures is highly recommended. The subsequent calculation of its Hansen Solubility Parameters would be a significant contribution, enabling more efficient and intelligent solvent selection for the formulation and application of this promising compound.

References

- Vertex AI Search Result 1. (Provides general solubility characteristics of chalcones).

- Wang, B., et al. (2020). Determination and correlation of solubility of 4,4′-difluorobenzophenone in pure and binary mixed solvents and thermodynamic properties of solution. Journal of Chemical & Engineering Data, 65(4), 1784-1795. (This reference is analogous to the information found in the search result about a detailed solubility study of a similar compound).

- Chem-Impex. (Product information for 4,4'-Difluorobenzophenone).

-

Chem-Impex. (Product information for 4,4'-Difluorochalcone).[1]

-

PubChem. (Compound summary for 4,4'-Difluorochalcone).[2]

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

Narayana, B., et al. (2012). Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. Der Pharma Chemica, 4(4), 1445-1457.[3]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4,4'-Difluorochalcone | C15H10F2O | CID 5286094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

quantum chemical studies of 4,4'-Difluorochalcone

An In-depth Technical Guide to the Quantum Chemical Studies of 4,4'-Difluorochalcone

Abstract

4,4'-Difluorochalcone, a halogenated derivative of the core chalcone structure, is a molecule of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its α,β-unsaturated ketone system linking two fluorophenyl rings imparts unique electronic properties that are crucial for its biological activity and potential applications in organic electronics.[1][2] Quantum chemical calculations, particularly those leveraging Density Functional Theory (DFT), provide a powerful, non-invasive lens to scrutinize the molecule's electronic structure, reactivity, and spectroscopic behavior. This guide offers a comprehensive overview of the integrated experimental and computational workflows used to study 4,4'-Difluorochalcone, designed for researchers and professionals engaged in drug design and materials development. We will explore the causality behind methodological choices, from synthesis and spectroscopic characterization to advanced theoretical analysis, providing a self-validating framework for investigation.

Introduction: The Significance of Fluorinated Chalcones

Chalcones represent a vital class of organic compounds, serving as key precursors in the biosynthesis of flavonoids.[3] The introduction of fluorine atoms into the chalcone scaffold can dramatically alter its physicochemical properties, often enhancing metabolic stability, binding affinity, and bioavailability.[4] This makes fluorinated chalcones like 4,4'-Difluorochalcone promising candidates for developing novel therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[1][5] Understanding the molecule's three-dimensional geometry, charge distribution, and frontier molecular orbitals is paramount to rationally designing more potent and selective derivatives.

Synthesis and Experimental Characterization

A robust understanding of a molecule's properties begins with its synthesis and empirical characterization. This experimental data serves as the crucial benchmark for validating subsequent theoretical calculations.

Synthesis Protocol: Claisen-Schmidt Condensation

The most direct and efficient method for synthesizing 4,4'-Difluorochalcone is the base-catalyzed Claisen-Schmidt condensation.[6][7]

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve equimolar amounts (e.g., 0.1 mol) of 4-fluoroacetophenone and 4-fluorobenzaldehyde in ethanol (e.g., 30 mL).[4]

-

Catalysis: Add a 10% aqueous solution of sodium hydroxide (NaOH) (e.g., 10 mL) to the ethanolic mixture. The hydroxide ion acts as the catalyst, deprotonating the α-carbon of the acetophenone to initiate the condensation.

-

Reaction: Stir the mixture at a low temperature (5-10°C) for approximately 3 hours.[4] The low temperature helps to control the reaction rate and minimize side products.

-

Isolation and Purification: The resulting precipitate, 4,4'-Difluorochalcone, is collected by filtration. It is then recrystallized from ethanol to yield off-white crystals.[4][8]

Spectroscopic Validation

The synthesized compound's structure is confirmed using a suite of spectroscopic techniques. The data obtained from these methods are later used to benchmark the accuracy of the quantum chemical models.

-

Infrared (IR) Spectroscopy: Key vibrational modes confirm the presence of characteristic functional groups. For 4,4'-Difluorochalcone, prominent peaks include the C=O stretch of the conjugated ketone (~1662 cm⁻¹), the C=C stretch of the enone system (~1600 cm⁻¹), and the C-F stretch (~1220 cm⁻¹).[4][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.[3][4] The large coupling constant (J ≈ 15.6 Hz) for the vinylic protons confirms the trans (E) configuration of the double bond.[4]

-

UV-Vis Spectroscopy: This technique reveals the electronic transitions within the molecule. Chalcones typically exhibit strong absorption bands corresponding to π-π* and n-π* transitions of the cinnamoyl system.[3][9]

Quantum Chemical Analysis: A Theoretical Deep Dive

Quantum chemical calculations provide indispensable insights that complement experimental findings. Density Functional Theory (DFT) is the method of choice for molecules of this size, offering an optimal balance of computational cost and accuracy.[2] The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely accepted level of theory for reliable predictions of geometry, vibrational frequencies, and electronic properties of chalcones.[9][10][11]

Computational Workflow

The theoretical investigation follows a structured, multi-step process.

Caption: Workflow for Quantum Chemical Analysis of 4,4'-Difluorochalcone.

Molecular Geometry Optimization

The first computational step is to find the molecule's most stable three-dimensional conformation (i.e., the structure at the lowest point on the potential energy surface). The optimized geometry provides theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available. For chalcones, key parameters include the planarity of the molecule and the dihedral angle between the two aromatic rings, which influences the degree of π-conjugation.[12][13]

Table 1: Selected Optimized Geometrical Parameters (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value | Experimental Analogue (Typical) |

|---|---|---|---|

| Bond Length | C=O | ~1.23 Å | 1.21 - 1.24 Å |

| C=C (enone) | ~1.35 Å | 1.33 - 1.36 Å | |

| C-F | ~1.36 Å | 1.35 - 1.37 Å | |

| Bond Angle | C-C(O)-C | ~120.5° | ~120° |

| Dihedral Angle | Phenyl-Enone-Phenyl | ~10-20° | Varies with crystal packing |

Note: Experimental values are typical ranges for similar chalcone structures.

Vibrational Analysis (FT-IR and FT-Raman)

Frequency calculations serve a dual purpose: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they generate a theoretical vibrational spectrum.[14] Theoretical frequencies are often systematically overestimated due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement with experimental data.[14] This analysis allows for a precise assignment of each band in the experimental FT-IR and FT-Raman spectra to specific molecular motions.[9][15]

Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental FT-IR[4] | Calculated (Scaled) | Assignment |

|---|---|---|---|

| C=O Stretch | 1662 | ~1660 | Stretching of the carbonyl group |

| C=C Stretch | 1600 | ~1595 | Stretching of the enone double bond |

| C-H Bend (Aromatic) | ~1490 | ~1488 | In-plane bending of aromatic C-H |

| C-F Stretch | 1220 | ~1225 | Stretching of the carbon-fluorine bond |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[15][16] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity.[11][15] A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[16]

Caption: Schematic of HOMO-LUMO Energy Levels and the Energy Gap.

For 4,4'-Difluorochalcone, the HOMO is typically localized over the cinnamoyl system and the 4-fluorobenzaldehyde-derived ring, while the LUMO is distributed across the entire π-conjugated system, including the carbonyl group. This distribution is crucial for understanding its interactions with biological receptors.

Table 3: Calculated Quantum Chemical Descriptors

| Parameter | Symbol | Value (eV) | Implication |

|---|---|---|---|

| HOMO Energy | EHOMO | ~ -6.5 eV | Electron donating ability |

| LUMO Energy | ELUMO | ~ -2.5 eV | Electron accepting ability |

| Energy Gap | ΔE | ~ 4.0 eV | Chemical reactivity and stability |

| Hardness | η | ~ 2.0 eV | Resistance to charge transfer |

| Softness | σ | ~ 0.5 eV⁻¹ | Ease of charge transfer |

Note: Values are representative based on DFT calculations for similar chalcones.[11][15]

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[15] It is used to predict sites for electrophilic and nucleophilic attack.[17]

-

Red Regions: Indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor), usually found around hydrogen atoms. These are sites for nucleophilic attack.

-

Green Regions: Represent neutral or near-zero potential.